molecular formula C15H12F3NO3 B8214141 Methyl 4-amino-4'-(trifluoromethoxy)biphenyl-3-carboxylate

Methyl 4-amino-4'-(trifluoromethoxy)biphenyl-3-carboxylate

Cat. No. B8214141
M. Wt: 311.25 g/mol
InChI Key: GNUJQNRRNJXWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318760B2

Procedure details

A DME/water solution (40 mL, 3/1) containing methyl 2-amino-5-bromobenzoate (2.5 g, 12.3 mmol), K2CO3 (4.0 g, 24.6 mmol), 4-(trifluoromethoxy)phenyl boronic acid (3.8 g, 18.5 mmol) and Pd(PPh3)4 (0.712 g, 0.62 mmol) was heated at 90° C. under an argon atmosphere. After approximately 1 hour the solution was cooled to room temperature and partitioned between water and ethyl acetate. The organic phase was washed with water, brine and dried over Na2SO4. The solution was filtered, concentrated and the residue purified by silica gel chromatography using a hexanes/ethyl acetate gradient to give the title compound. 1H NMR (500 MHz, CDCl3): δ 8.12 (d, J=2.2 Hz, 1H); 7.57 (d, J=8.5 Hz, 2H); 7.52 (dd, J=2.2, 8.5 Hz, 1H); 7.28 (d, J=8.5 Hz, 2H); 6.77 (d, J=8.5 Hz, 1H); 5.84 (broad s, 2H); 3.94 (s, 3H). LCMS1 3.91 min. (M+H)=312
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.712 g
Type
catalyst
Reaction Step One
Name
DME water
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9](Br)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C([O-])([O-])=O.[K+].[K+].[F:19][C:20]([F:32])([F:31])[O:21][C:22]1[CH:27]=[CH:26][C:25](B(O)O)=[CH:24][CH:23]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC.O>[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([C:25]2[CH:24]=[CH:23][C:22]([O:21][C:20]([F:19])([F:31])[F:32])=[CH:27][CH:26]=2)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2.3,6.7,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1)Br
Name
Quantity
4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.8 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
0.712 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
DME water
Quantity
40 mL
Type
solvent
Smiles
COCCOC.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After approximately 1 hour the solution was cooled to room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C1=CC=C(C=C1)OC(F)(F)F)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.